

3,5-Dichlorobenzohydrazide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichlorobenzohydrazide

Cat. No.: B1301051

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CAS Number: 62899-78-9

This technical guide provides an in-depth overview of **3,5-Dichlorobenzohydrazide**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science, covering its fundamental properties, synthesis protocols, and key applications, with a focus on its role as a precursor to biologically active molecules.

Core Chemical and Physical Properties

3,5-Dichlorobenzohydrazide is a stable, solid organic compound. Its core structure, featuring a dichlorinated benzene ring attached to a hydrazide moiety, makes it a valuable building block in synthetic chemistry. The presence of reactive nitrogen atoms and the substituted aromatic ring allows for a wide range of chemical modifications.

Property	Value	Reference(s)
CAS Number	62899-78-9	[1] [2]
IUPAC Name	3,5-dichlorobenzohydrazide	[2]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O	[1] [2]
Molecular Weight	205.04 g/mol	[1] [2]
Appearance	White solid / powder	[2]
Melting Point	128-205 °C (Reported values vary)	[1] [2]
Solubility	Limited solubility in water; soluble in polar organic solvents like ethanol and DMSO.	[3]

Synthesis and Experimental Protocols

The primary synthesis of **3,5-Dichlorobenzohydrazide** starts from 3,5-dichlorobenzoic acid. This intermediate can then be readily converted into various derivatives, such as N-acylhydrazones and 1,3,4-oxadiazoles, which are classes of compounds extensively studied for their pharmacological potential.

Experimental Protocol 1: Synthesis of 3,5-Dichlorobenzohydrazide (from Ester)

This two-step protocol involves the initial esterification of 3,5-dichlorobenzoic acid followed by hydrazinolysis.

Step 1: Esterification of 3,5-Dichlorobenzoic Acid

- In a round-bottom flask, suspend 3,5-dichlorobenzoic acid (1 equivalent) in methanol (approx. 5-10 mL per gram of acid).
- Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 equivalents).

- Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the excess acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent to yield the methyl 3,5-dichlorobenzoate ester.

Step 2: Hydrazinolysis of Methyl 3,5-Dichlorobenzoate

- Dissolve the methyl 3,5-dichlorobenzoate (1 equivalent) in ethanol.
- Add hydrazine hydrate (approx. 1.5-2 equivalents) to the solution.
- Heat the reaction mixture to reflux for 2-4 hours.^[4]
- Monitor the formation of the product by TLC.
- Upon completion, cool the mixture in an ice bath to precipitate the product.
- Filter the resulting white solid, wash it thoroughly with cold water, and dry it under a vacuum to obtain **3,5-Dichlorobenzohydrazide**.^[5]

Experimental Protocol 2: Synthesis of N'- (Benzylidene)-3,5-dichlorobenzohydrazide (N- Acylhydrazone derivative)

This protocol details the condensation reaction between **3,5-Dichlorobenzohydrazide** and an aldehyde.

- Dissolve **3,5-Dichlorobenzohydrazide** (1 equivalent) in a suitable solvent such as ethanol or methanol.

- Add benzaldehyde (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops).[\[6\]](#)
- Stir the reaction mixture at room temperature or gently reflux for 30 minutes to 3 hours, monitoring completion by TLC.[\[6\]](#)[\[7\]](#)
- Once the reaction is complete, cool the mixture to room temperature or in an ice bath.
- The precipitated product, **N'-(Benzylidene)-3,5-dichlorobenzohydrazide**, is collected by filtration.
- Wash the solid with cold ethanol and dry to yield the final product.

Experimental Protocol 3: Synthesis of 2-(3,5-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole

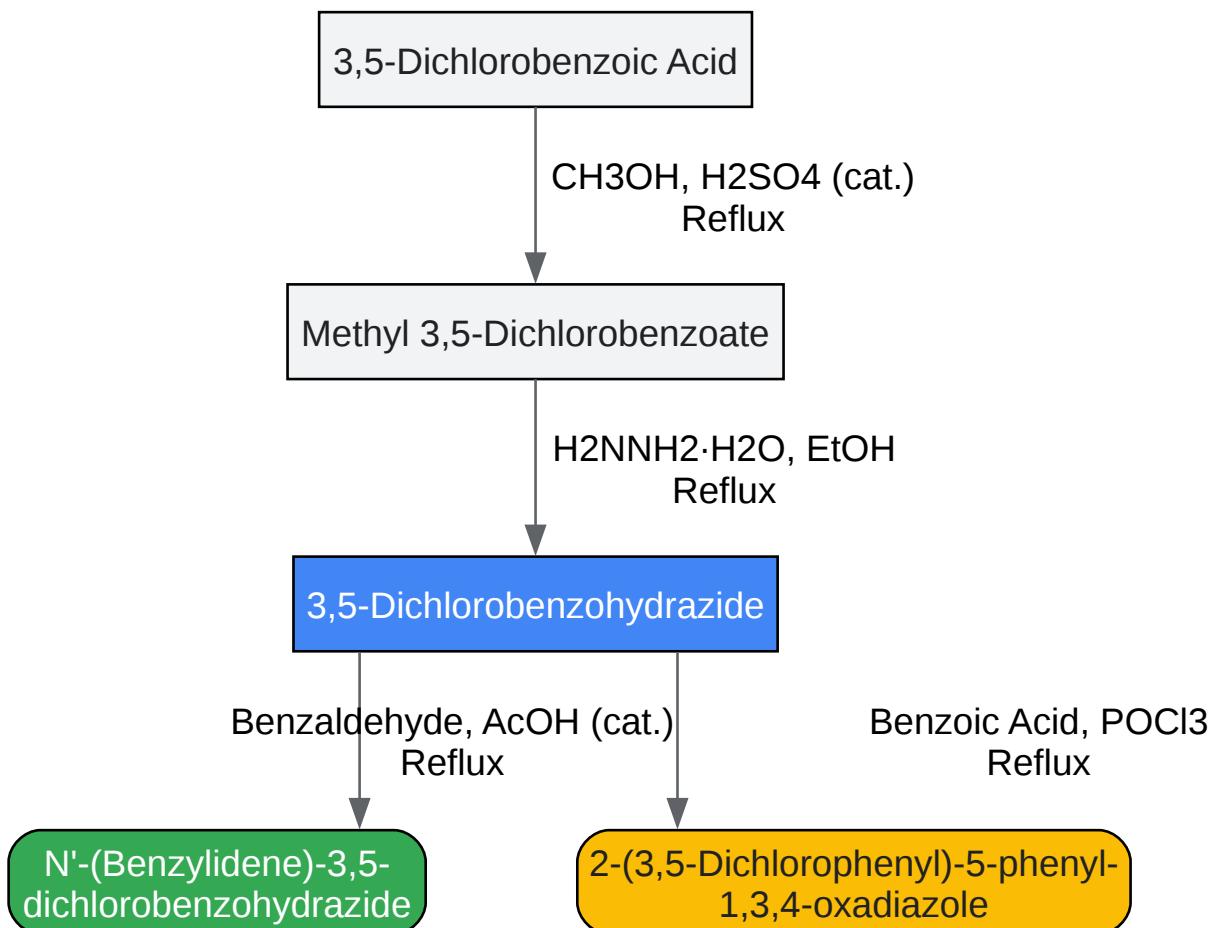
This protocol describes the cyclodehydration of a diacylhydrazine intermediate, which can be formed in situ from the hydrazide and an acid chloride, using phosphorus oxychloride (POCl_3).

- In a round-bottom flask, combine the starting hydrazide (e.g., **3,5-Dichlorobenzohydrazide**, 1 equivalent) and a substituted benzoic acid (1 equivalent).
- Add phosphorus oxychloride (POCl_3), which acts as both the cyclizing reagent and the solvent (use in excess).[\[8\]](#)
- Carefully heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
- Neutralize the mixture with a suitable base, such as a solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
- The solid precipitate is filtered, washed extensively with water, and then dried.

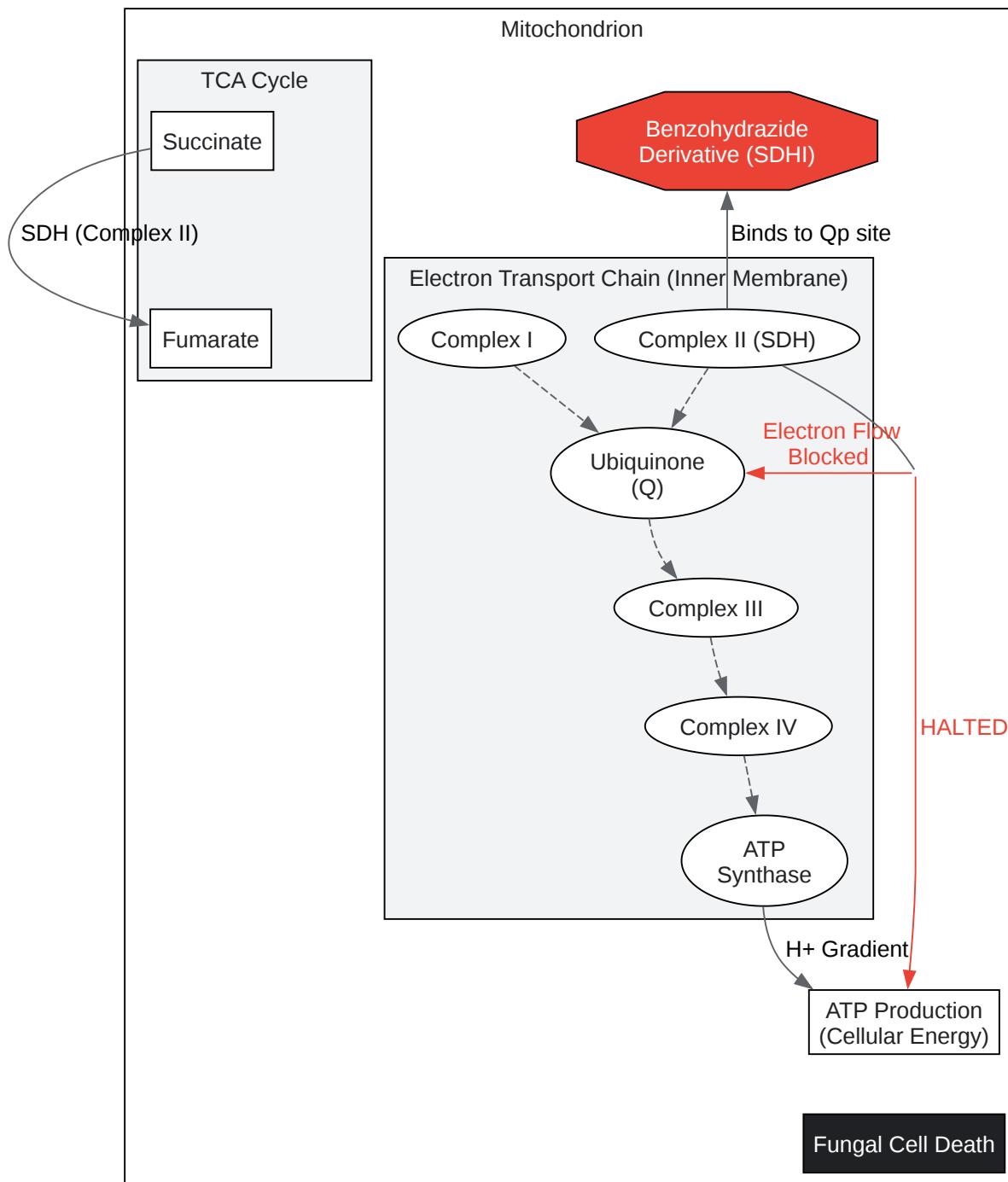
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.[8]

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the logical progression from the starting material to the final derivatives, providing a clear visual representation of the synthesis workflow.



Mechanism of SDH Inhibition by Benzohydrazide Derivatives

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